2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a bromophenoxy group, a benzoyl group, and a hydrazinecarbothioamide group. These functional groups contribute to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenylmethyl ether. This intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative. Finally, the benzoyl derivative is reacted with N-(2-ethoxyphenyl)hydrazinecarbothioamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(2-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C23H22BrN3O3S |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
1-[[3-[(2-bromophenoxy)methyl]benzoyl]amino]-3-(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C23H22BrN3O3S/c1-2-29-21-13-6-4-11-19(21)25-23(31)27-26-22(28)17-9-7-8-16(14-17)15-30-20-12-5-3-10-18(20)24/h3-14H,2,15H2,1H3,(H,26,28)(H2,25,27,31) |
InChI Key |
YXWGFACTRNEHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.